3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex heterocyclic compound It features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Thiazole Ring: This step involves the cyclization of a thioamide with a haloketone under basic conditions to form the thiazole ring.
Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to construct the pyrimidine ring.
Substitution Reactions: The phenyl and pyrrolidinyl groups are introduced through nucleophilic substitution reactions, often using phenyl halides and pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thione group, potentially yielding dihydro derivatives.
Substitution: The phenyl and pyrrolidinyl groups can be modified through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated derivatives and strong bases like sodium hydride are often employed.
Major Products
The major products of these reactions include various oxidized or reduced forms of the original compound, as well as derivatives with different substituents on the phenyl or pyrrolidinyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes, such as topoisomerase I, which is crucial for DNA replication and cell division . This makes it a candidate for anticancer drug development.
Medicine
In medicine, the compound’s ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, which are valuable in electronics and materials science.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes involved in critical biological processes. For example, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting cell proliferation . This mechanism is similar to that of other known topoisomerase inhibitors like camptothecin.
Comparison with Similar Compounds
Similar Compounds
Camptothecin: A well-known topoisomerase I inhibitor used in cancer therapy.
Thiazolo[4,5-d]pyrimidine Derivatives: Other derivatives of this core structure have been studied for various biological activities, including kinase inhibition and receptor modulation.
Uniqueness
What sets 3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione apart is its specific substitution pattern, which may confer unique binding properties and biological activities not seen in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H24N4S2 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C24H24N4S2/c1-2-9-20-25-22(27-15-14-18(16-27)17-10-5-3-6-11-17)21-23(26-20)28(24(29)30-21)19-12-7-4-8-13-19/h3-8,10-13,18H,2,9,14-16H2,1H3 |
InChI Key |
HWEHIMRBRBOCTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)N3CCC(C3)C4=CC=CC=C4)SC(=S)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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